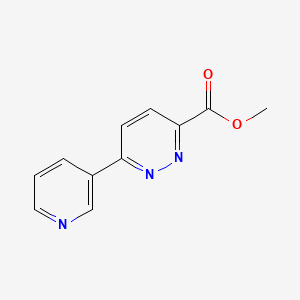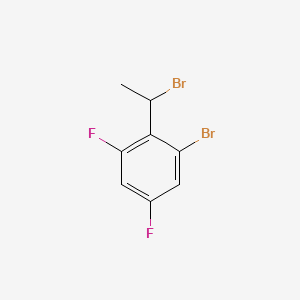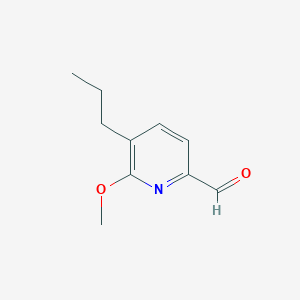
6-Methoxy-5-propylpyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-5-propylpyridine-2-carbaldehyde is an organic compound with the molecular formula C10H13NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a methoxy group at the 6th position, a propyl group at the 5th position, and an aldehyde group at the 2nd position on the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-propylpyridine-2-carbaldehyde typically involves the functionalization of a pyridine ring. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced into the pyridine ring using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The methoxy and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process typically includes steps such as nitration, reduction, and functional group transformations under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-5-propylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and propyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: 6-Methoxy-5-propylpyridine-2-carboxylic acid
Reduction: 6-Methoxy-5-propylpyridine-2-methanol
Substitution: Various substituted pyridine derivatives depending on the substituents introduced
Aplicaciones Científicas De Investigación
6-Methoxy-5-propylpyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is used in the manufacture of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-5-propylpyridine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and propyl groups may influence the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxypyridine-2-carbaldehyde: Similar structure but lacks the propyl group.
5-Propylpyridine-2-carbaldehyde: Similar structure but lacks the methoxy group.
6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but lacks the propyl group.
Uniqueness
6-Methoxy-5-propylpyridine-2-carbaldehyde is unique due to the presence of both methoxy and propyl groups on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
6-methoxy-5-propylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-3-4-8-5-6-9(7-12)11-10(8)13-2/h5-7H,3-4H2,1-2H3 |
Clave InChI |
PDSFPPNKWDOFQE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(N=C(C=C1)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]cyclohexyl]acetic acid](/img/structure/B13900050.png)
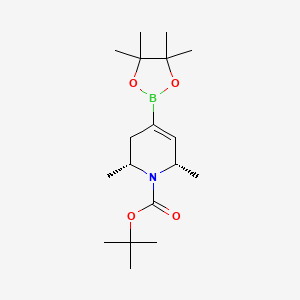
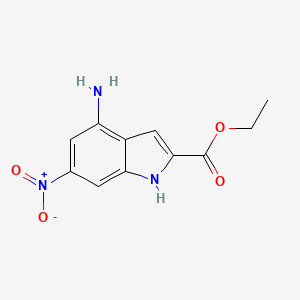
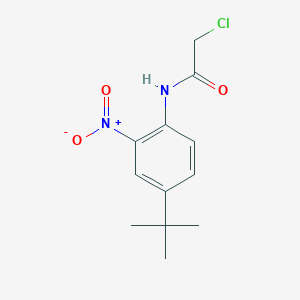
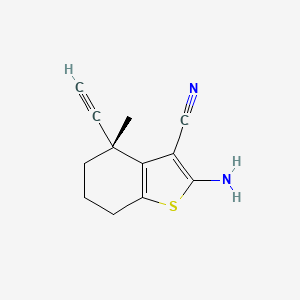
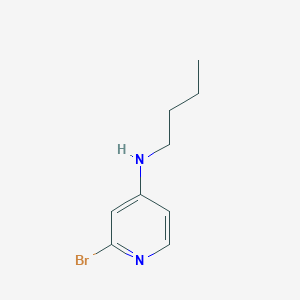

![Methyl rel-(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13900078.png)


